molecular formula C14H20ClNO2 B5733776 N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B5733776
M. Wt: 269.77 g/mol
InChI Key: GIKMFMTYWIESAQ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a tert-butyl group, a chloro-substituted aromatic ring, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-9-6-11(7-10(2)13(9)15)18-8-12(17)16-14(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKMFMTYWIESAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with tert-butylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloro-3,5-dimethylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride.

    Step 2: The resulting acetyl chloride is then reacted with tert-butylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic ethers depending on the nucleophile used.

Scientific Research Applications

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(4-chloro-3-methylphenoxy)acetamide
  • N-tert-butyl-2-(4-bromo-3,5-dimethylphenoxy)acetamide
  • N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propionamide

Uniqueness

N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted aromatic ring and tert-butyl group make it particularly interesting for various synthetic and research applications.

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